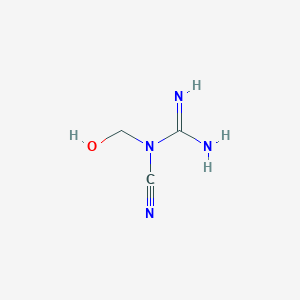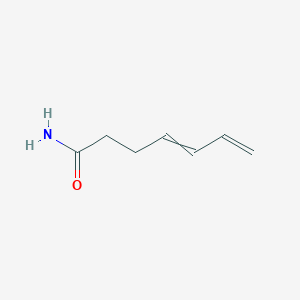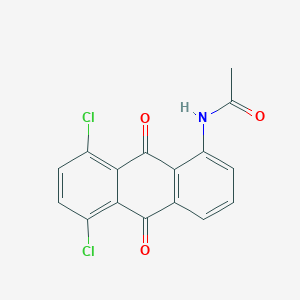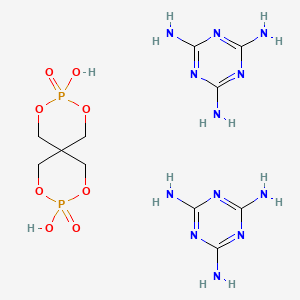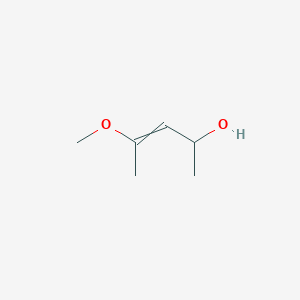
4-Methoxypent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypent-3-en-2-ol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a methoxy group and an enol functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxypent-3-en-2-ol can be synthesized through several methods. One common method involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain pure this compound .
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous reduction of mesityl oxide via hydrogen transfer from isopropyl alcohol over magnesium oxide. This method involves using a flow reactor where mesityl oxide and isopropyl alcohol are pumped separately and mixed in a reactor filled with glass beads and maintained at 250°C. The reaction is carried out under controlled pressure using a back-pressure regulator .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypent-3-en-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry diethyl ether.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products Formed
Reduction: Formation of different alcohols.
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
4-Methoxypent-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxypent-3-en-2-ol involves its interaction with various molecular targets and pathways. The methoxy group and enol functional group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-2-ol: Similar structure but with a methyl group instead of a methoxy group.
4-Methylpent-3-en-1-ol: Similar structure but with a hydroxyl group at a different position.
4-Methoxypent-3-en-2-one: Similar structure but with a ketone group instead of an alcohol group
Uniqueness
4-Methoxypent-3-en-2-ol is unique due to its methoxy group, which imparts different chemical properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
65685-11-2 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
4-methoxypent-3-en-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h4-5,7H,1-3H3 |
Clé InChI |
RUECEFHYRAFTHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
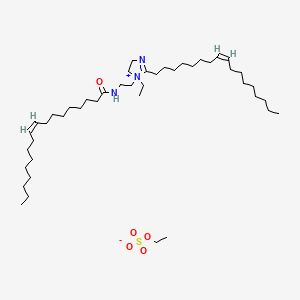
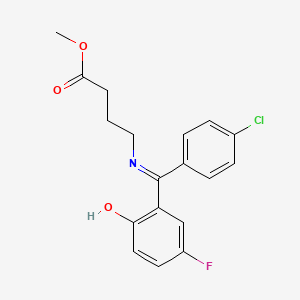
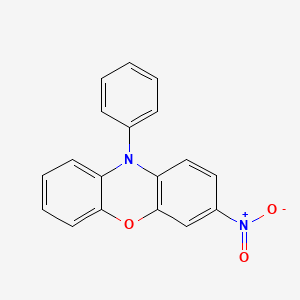
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
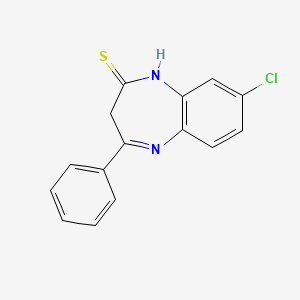
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
